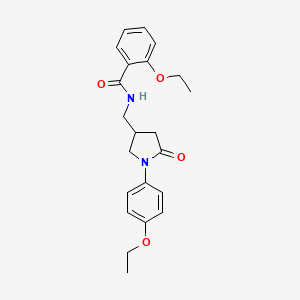
2-ethoxy-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethoxy-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O4, with a molecular weight of approximately 366.45 g/mol. The compound features a benzamide structure with ethoxy and pyrrolidine moieties, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert anti-inflammatory effects by inhibiting certain enzymes involved in inflammatory pathways. Additionally, the presence of the ethoxyphenyl group enhances binding affinity to these targets, potentially increasing the compound's efficacy in therapeutic applications.
Biological Activity Overview
Recent studies have investigated the pharmacological properties of similar compounds, providing insights into their biological activities. The following sections summarize key findings related to the biological activity of this compound.
In Vitro Studies
In vitro assays have demonstrated that derivatives of benzamide compounds exhibit varying degrees of potency against specific cellular targets. For instance, compounds similar in structure have shown significant inhibition of cell proliferation in cancer models, suggesting potential anti-cancer properties .
| Compound | Target | EC50 (µM) | Effect |
|---|---|---|---|
| 2-Ethoxy-N-benzamide derivative | RET kinase | 1.5 ± 0.3 | Inhibition of cell proliferation |
| Another benzamide derivative | 5-HT reuptake | 0.8 ± 0.1 | Inhibition |
Case Studies
A case study involving a related benzamide derivative highlighted its effectiveness in reducing inflammation in animal models. The study reported a significant decrease in inflammatory markers when treated with the compound at a dosage of 10 mg/kg body weight .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable properties such as good oral bioavailability and moderate blood-brain barrier permeability .
Propiedades
IUPAC Name |
2-ethoxy-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-18-11-9-17(10-12-18)24-15-16(13-21(24)25)14-23-22(26)19-7-5-6-8-20(19)28-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGKUHNHNZKXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













